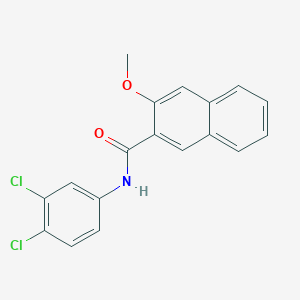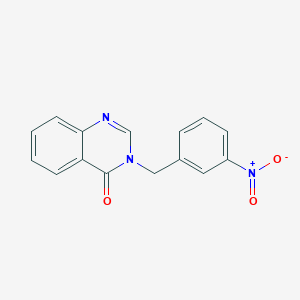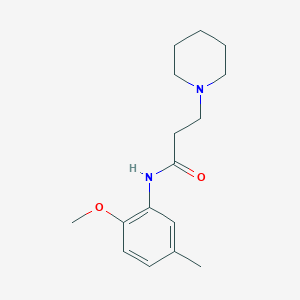![molecular formula C13H14N4O3S B5683444 methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5683444.png)
methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAB is a molecule that consists of a benzene ring attached to a triazole ring, which is further linked to a thioacetamide group and a methyl ester. In
科学的研究の応用
Methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit potent antitumor activity, making it a potential candidate for cancer treatment. In addition, this compound has been shown to have anti-inflammatory properties, making it a promising drug for the treatment of inflammatory diseases. This compound has also been studied for its antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
作用機序
The mechanism of action of methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of tumor growth. This compound may also interfere with the production of inflammatory mediators, leading to its anti-inflammatory effects. Further studies are needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, this compound has been found to have antibacterial and antifungal activities.
実験室実験の利点と制限
Methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. This compound is also soluble in a variety of solvents, making it easy to work with. However, this compound has some limitations. This compound is a relatively new compound, and its properties and applications are still being studied. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate. One potential direction is the development of this compound as a cancer treatment. Further studies are needed to determine the optimal dosage and administration of this compound for cancer treatment. Another potential direction is the study of this compound as an anti-inflammatory drug. Further studies are needed to determine the efficacy of this compound in the treatment of inflammatory diseases. Finally, the antibacterial and antifungal activities of this compound warrant further investigation, and this compound may be a potential candidate for the development of new antibiotics.
合成法
Methyl 2-({[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can be synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis of this compound starts with the reaction of 5-methyl-1H-1,2,4-triazole-3-thiol with ethyl chloroacetate in the presence of a base. The resulting product is then reacted with methyl 2-bromoacetate to form the intermediate compound, which is further reacted with 4-aminobenzoic acid to produce this compound.
特性
IUPAC Name |
methyl 2-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S/c1-8-14-13(17-16-8)21-7-11(18)15-10-6-4-3-5-9(10)12(19)20-2/h3-6H,7H2,1-2H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOSKLYAPWRNEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-furylmethyl)-N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5683362.png)
![N-(2,3-dihydro-1H-inden-1-yl)-3-methoxy-4-[(1-methyl-4-piperidinyl)oxy]benzamide](/img/structure/B5683377.png)

![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5683398.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}thieno[3,2-d]pyrimidine](/img/structure/B5683405.png)
![N~1~,N~1~-dimethyl-N~3~-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-1,3-piperidinedicarboxamide](/img/structure/B5683408.png)

![9-[(3-amino-2-thienyl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683425.png)
![9-(3-hydroxy-4-methoxybenzoyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683429.png)

![9-(4-fluorobenzoyl)-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5683440.png)
![(3R*,4S*)-4-cyclopropyl-1-[(9-methyl-9H-carbazol-3-yl)acetyl]pyrrolidin-3-amine](/img/structure/B5683446.png)
![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-(5-methyl-2-furyl)pyrrolidin-3-amine](/img/structure/B5683459.png)
